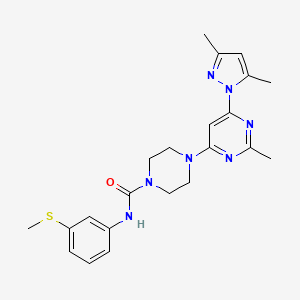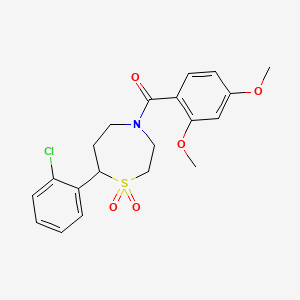
5-(Chloromethyl)-2H-benzotriazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2H-benzotriazole;hydrochloride is a useful research compound. Its molecular formula is C7H7Cl2N3 and its molecular weight is 204.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Sorption and Partitioning Parameters : Benzotriazole compounds, including 5-chlorobenzotriazole, have been identified as major anticorrosive agents in automotive antifreeze and airplane deicer fluids. The study by Hart et al. (2004) explores the sorption of these compounds to soils, revealing their significant sorption capacity and indicating their role in preventing corrosion through soil interaction Hart, Davis, Erickson, & Callender, 2004.
Inhibition of Copper Corrosion : Aramaki et al. (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives, including 5-chlorobenzotriazole, for copper corrosion in sulfate solutions. Their findings suggest that these compounds form protective films on the copper surface, significantly reducing corrosion rates Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991.
Environmental Fate and Removal
Determination in Environmental Samples : Zhang et al. (2011) detailed a method for determining benzotriazole and benzophenone UV filters, including derivatives like 5-chlorobenzotriazole, in sediment and sewage sludge, highlighting the widespread presence of these compounds in the environment Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011.
Adsorption and Removal Techniques : Jiang, Yang, & Yan (2013) reported the use of zeolitic imidazolate framework-8 (ZIF-8) for the fast removal of benzotriazole compounds from aqueous solutions. Their study demonstrates the potential of novel materials in efficiently adsorbing and removing contaminants like 5-chlorobenzotriazole from water Jiang, Yang, & Yan, 2013.
Biological Interactions
Endocrine-Disrupting Potential : Giraudo et al. (2017) explored the transcriptomic, cellular, and life-history responses of Daphnia magna to chronic exposure to benzotriazole compounds. Their research indicates that compounds such as 5-chloro-1H-benzotriazole could affect molting frequency through alterations in hormone-mediated processes, suggesting an endocrine-disrupting potential Giraudo, Douville, Cottin, & Houde, 2017.
Synthesis and Application in UV Absorption
N-Heterocycle-Containing Benzotriazoles : Cui, Wang, Guo, & Chen (2012) synthesized novel N-heterocycle-containing benzotriazole compounds, demonstrating their superior ultraviolet absorption properties. These compounds, including 5-chloro-2-benzotriazolyl derivatives, show potential for applications in materials requiring high UV protection Cui, Wang, Guo, & Chen, 2012.
特性
IUPAC Name |
5-(chloromethyl)-2H-benzotriazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4H2,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMLXLBAVVLNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2735293.png)

![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2735297.png)
![2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2735299.png)
![4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine](/img/structure/B2735300.png)
![N-[(furan-2-yl)methyl]-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B2735301.png)





![4-(dimethylsulfamoyl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzamide](/img/structure/B2735310.png)

![2-phenylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B2735314.png)
